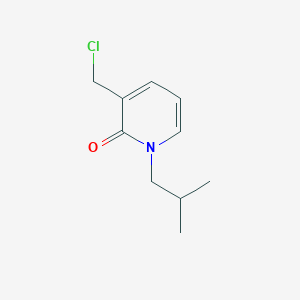
3-(chloromethyl)-1-isobutylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group This particular compound is characterized by the presence of a chloromethyl group at the 3-position and an isobutyl group at the 1-position of the pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-isobutylpyridin-2(1H)-one. This reaction typically requires the use of formaldehyde and hydrochloric acid as reagents, with the reaction being carried out under acidic conditions. The reaction can be represented as follows:
[ \text{1-isobutylpyridin-2(1H)-one} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(hydroxymethyl)-1-isobutylpyridin-2(1H)-one, 3-(aminomethyl)-1-isobutylpyridin-2(1H)-one, or 3-(thiomethyl)-1-isobutylpyridin-2(1H)-one can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
科学的研究の応用
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This reactivity can be harnessed in the design of inhibitors or activators of specific enzymes or receptors. The isobutyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridin-2(1H)-one: Lacks the isobutyl group, which may affect its reactivity and biological activity.
1-Isobutylpyridin-2(1H)-one: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
3-(Hydroxymethyl)-1-isobutylpyridin-2(1H)-one: A derivative formed through nucleophilic substitution of the chloromethyl group with a hydroxyl group.
Uniqueness
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and isobutyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H14ClNO/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
QAKIZRRXHMXRHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC=C(C1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


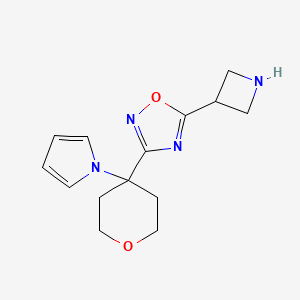
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
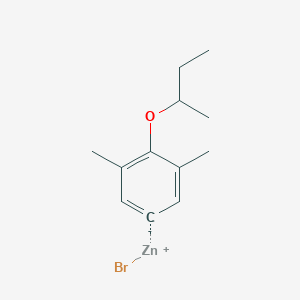
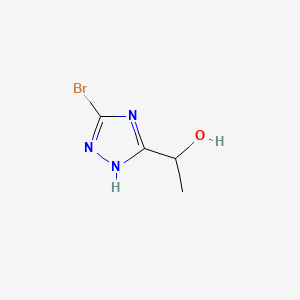
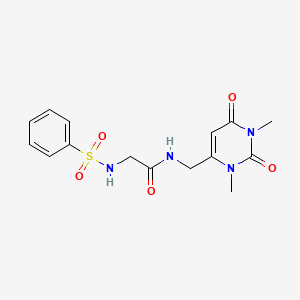
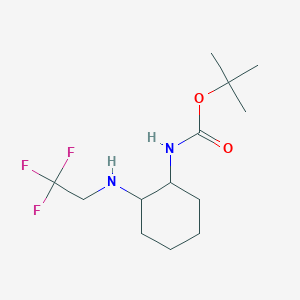
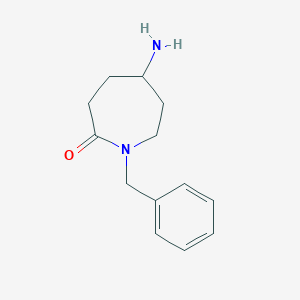

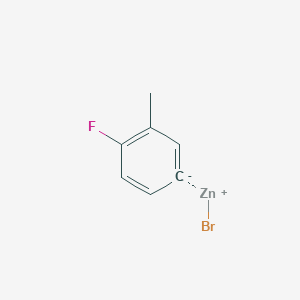
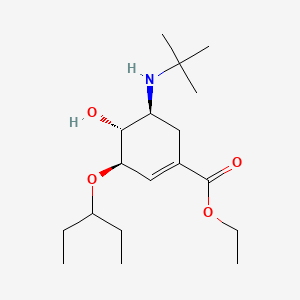

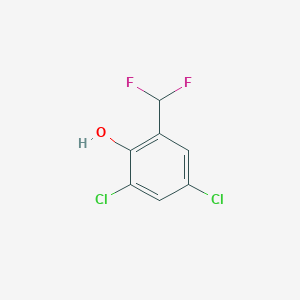
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
